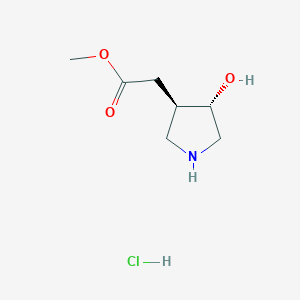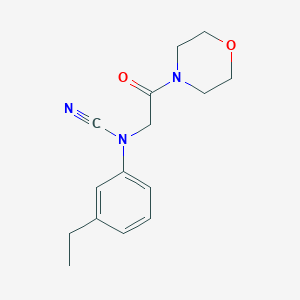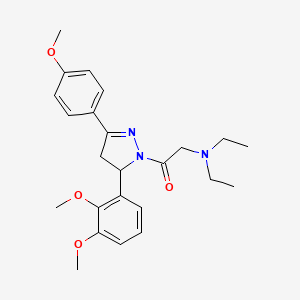
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride is a novel organic compound that has garnered interest in various scientific fields. Its distinct stereochemistry and functional groups make it a versatile molecule in synthetic chemistry and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: : A key step involves constructing the pyrrolidine ring. This can be achieved through a cyclization reaction, often starting from a linear precursor.
Introduction of Hydroxyl Group: : The hydroxyl group at the 4-position is introduced via a selective hydroxylation reaction.
Esterification: : The acetate moiety is introduced through an esterification reaction, typically using methyl acetate as a reagent.
Hydrochloride Formation: : The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production methods may include:
Batch Processing: : Utilizing batch reactors for each synthesis step, ensuring high purity and yield.
Continuous Flow Synthesis: : Implementing continuous flow techniques for large-scale production, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid under controlled conditions.
Reduction: : Reduction of the ester moiety can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or PCC can be used as oxidizing agents.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : NaOH or other strong bases can facilitate nucleophilic substitutions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied functional derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its role in biochemical pathways and as a potential enzyme inhibitor.
Medicine: : Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride exerts its effects is primarily through:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby altering their activity.
Molecular Pathways: : Interacting with specific molecular pathways to modulate biological responses.
Receptor Binding: : Potentially acting on cellular receptors to elicit physiological effects.
Vergleich Mit ähnlichen Verbindungen
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can be compared with compounds such as:
Methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate: : Lacks the hydrochloride moiety, affecting its solubility and reactivity.
Ethyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride: : An ethyl ester variant with slightly different physicochemical properties.
Its uniqueness lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological characteristics.
If there's any more depth you'd like to dive into, just let me know!
Eigenschaften
IUPAC Name |
methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWURKNQPKNNRR-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2909820.png)

![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2909824.png)

![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)


![8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)
